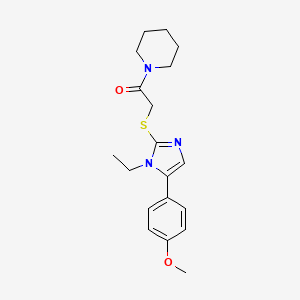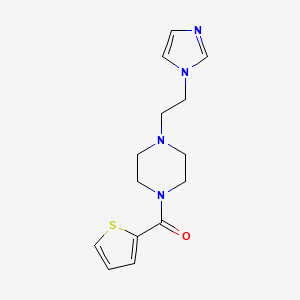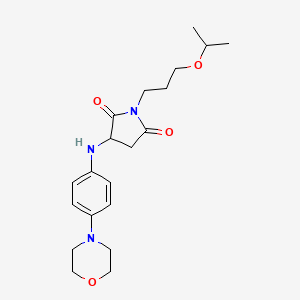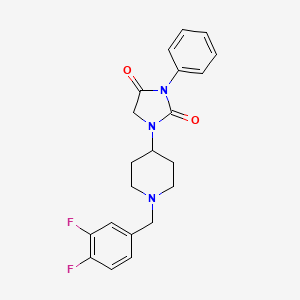![molecular formula C12H11F3N2 B2415544 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile CAS No. 62738-99-2](/img/structure/B2415544.png)
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile
Overview
Description
This compound is an organic molecule that contains functional groups such as a dimethylamino group, a trifluoromethyl group, and a phenyl group . These groups are common in many organic compounds and can impart various properties to the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving (thio)urea derivatives . Trifluoromethyl ketones (TFMKs) are also used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the dimethylamino, trifluoromethyl, and phenyl groups. These groups can affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, (thio)urea derivatives are known to activate substrates and stabilize developing negative charges in transition states .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- Z/E-Isomerism and Crystal Structures: The Z and E isomers of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were investigated for their crystal structures and secondary intermolecular interactions. X-ray diffraction and density functional theory calculations were used to study these isomers, revealing differences in their crystal packing and stability (Tammisetti et al., 2018).
Fluorescence Properties
- Fluorescence Improvement: Research on dimethylamino)arylacrylonitrile derivatives, including a study of 2-(phenyl)-3-(4-dimethylaminophenyl)acrylonitrile and its variants, demonstrated the impact of substituents on fluorescence properties. The study showed that molecular packing and the position of nitrogen atoms in the pyridyl groups can significantly influence fluorescence (Percino et al., 2013).
Synthesis of Novel Compounds
- Synthesis of Novel Compounds: Utilizing 3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, new classes of indolylpyrimidines and other derivatives were synthesized. These compounds hold potential for various applications, including medicinal chemistry (Radwan et al., 2009).
Mesomorphic Properties
- Study of Chalconyl-Ester-Based Compounds: A series of compounds, including 3-(3-(4-(Dimethylamino) phenyl) acrylonyl) phenyl 3-(4-n-alkoxyphenyl) acrylate, was synthesized to study mesomorphic properties. These findings have implications in the field of liquid crystal research (Sharma & Patel, 2017).
Infrared Spectra and Molecular Structure
- Infrared Spectra and Molecular Structure Analysis: The structure of related compounds like 2-cyano-3,3-bis(dimethylamino)acrylonitrile was studied using infrared spectra and ab initio force field calculations, providing insights into the molecular and zwitterionic nature of these compounds (Binev & Binev, 1997).
Optical Properties
- Single Crystal Growth and Optical Properties: Large single crystals of donor–π–acceptor push-pull chromophores, including ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, were grown and analyzed for their optical properties. This research is significant for opto-electronic applications (Gupta & Singh, 2015).
Nonlinear Optical Absorption
- Study of Nonlinear Optical Absorption: A chalcone derivative, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, was synthesized and its nonlinear optical properties were explored. This compound showed potential for optical device applications like optical limiters (Rahulan et al., 2014).
Mechanism of Action
Target of action
Compounds containing a trifluoromethyl group are often used in pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the biological activity of a compound by improving its lipophilicity and metabolic stability .
Mode of action
Without specific information on “3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile”, it’s difficult to determine its exact mode of action. The trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
Trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can improve the metabolic stability of a compound, potentially enhancing its bioavailability .
Result of action
Trifluoromethylated compounds can have various effects depending on their specific targets .
Action environment
The action, efficacy, and stability of “3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile” can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the dimethylamino group, potentially influencing the compound’s interaction with its target .
Future Directions
properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-17(2)8-10(7-16)9-4-3-5-11(6-9)12(13,14)15/h3-6,8H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTHQANSTMIOOQ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2415465.png)
![3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2415467.png)

![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2415471.png)






